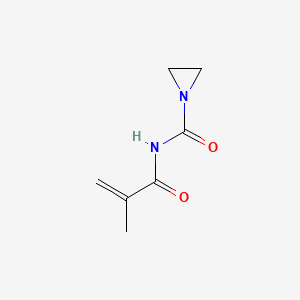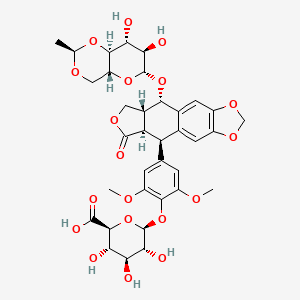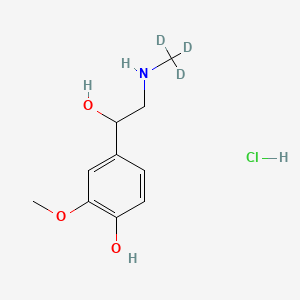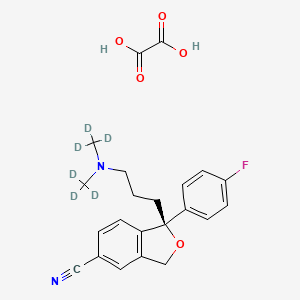
(S)-Citalopram-d6 Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Citalopram-d6 Oxalate is a deuterated form of (S)-Citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Citalopram-d6 Oxalate involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Benzofuran Ring: This involves the cyclization of a deuterated phenylacetonitrile derivative.
Introduction of the Fluorophenyl Group: This step typically involves a Friedel-Crafts acylation reaction.
Formation of the Oxalate Salt: The final step involves the reaction of (S)-Citalopram-d6 with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Citalopram-d6 Oxalate undergoes several types of chemical reactions, including:
Oxidation: This can occur at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of (S)-Citalopram-d6, such as N-oxide and halogenated compounds.
Aplicaciones Científicas De Investigación
(S)-Citalopram-d6 Oxalate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolic pathways of (S)-Citalopram.
Biology: Employed in studies investigating the biological effects of SSRIs on serotonin transporters.
Medicine: Utilized in clinical research to understand the efficacy and safety of (S)-Citalopram in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development and quality control of antidepressant medications.
Mecanismo De Acción
(S)-Citalopram-d6 Oxalate exerts its effects by selectively inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SERT), and the pathway involves the modulation of serotonergic signaling, which is crucial for mood regulation .
Comparación Con Compuestos Similares
(S)-Citalopram: The non-deuterated form of (S)-Citalopram-d6.
Racemic Citalopram: Contains both (S)- and ®-enantiomers of citalopram.
Other SSRIs: Such as fluoxetine, sertraline, and paroxetine.
Uniqueness: (S)-Citalopram-d6 Oxalate is unique due to the presence of deuterium atoms, which can provide more stable pharmacokinetic profiles and reduced metabolic degradation compared to its non-deuterated counterpart. This makes it particularly valuable in pharmacological and metabolic studies.
Propiedades
IUPAC Name |
(1S)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRHKOEFSJQNS-RURDCJKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)

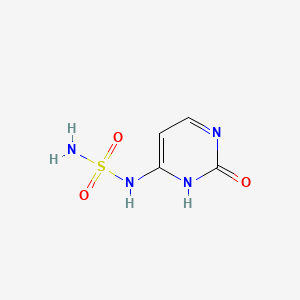

![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)
